molecular formula C17H25NO2 B14188854 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 918870-86-7

2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14188854
CAS No.: 918870-86-7
M. Wt: 275.4 g/mol
InChI Key: VAKQRDIZBPTDQM-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique structure that combines a cyclohexadienone core with an oxazolidinylidene substituent

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

918870-86-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C17H25NO2/c1-16(2,3)11-9-12(15-18-7-8-20-15)14(19)13(10-11)17(4,5)6/h9-10,19H,7-8H2,1-6H3

InChI Key

VAKQRDIZBPTDQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NCCO2

Origin of Product

United States

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